(3-Azidophenyl)methanol
Overview
Description
“(3-Azidophenyl)methanol” is likely a compound that contains an azide group (N3) attached to the third carbon of a phenyl ring, with a methanol group attached to the phenyl ring . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are used in many chemical reactions, particularly in organic synthesis .
Molecular Structure Analysis
The molecular structure would consist of a phenyl ring (a cyclic group of six carbon atoms) with an azide group attached to one of the carbons and a methanol group attached to the phenyl ring .Chemical Reactions Analysis
Azides are known to participate in various chemical reactions. They can act as precursors to amines, react with phosphines to form amines, or undergo ‘click’ reactions (copper-catalyzed azide-alkyne cycloaddition) to form triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For instance, the presence of an azide group could make the compound reactive, while the methanol group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Tris(4-azidophenyl)methanol as a Thiol Protecting Group
- Application : Tris(4-azidophenyl)methanol, a multifunctional aryl azide, is used as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions via Staudinger reduction and is functionalized for materials chemistry applications (Qiu et al., 2023).
Methanol's Impact on Lipid Dynamics
- Application : Methanol, as a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. It enhances the transfer and flip-flop kinetics of lipids, impacting bilayer composition and membrane-associated processes (Nguyen et al., 2019).
Catalytic Applications in Organic Synthesis
- Application : Aryl azides, like those derived from (3-Azidophenyl)methanol, are utilized in organic synthesis, particularly in catalyzing cycloaddition reactions. Such reactions are key in developing new materials and pharmaceuticals (Ozcubukcu et al., 2009).
Methanol in Biological Conversion Processes
- Application : Methanol serves as a substrate for the biological production of chemicals. Engineering E. coli to utilize methanol for converting it into metabolites demonstrates methanol's potential as a feedstock in biotechnological processes (Whitaker et al., 2017).
Mechanism of Action
Target of Action
It’s known that azides, such as (3-azidophenyl)methanol, are often used in chemical reactions due to their ability to readily undergo functional group transformations .
Mode of Action
This compound, as an aryl azide, can undergo a variety of chemical reactions. The azido group in this compound can undergo transformations such as 1,3-dipolar cycloaddition, Staudinger ligation, or C–H bond amination . These reactions can result in the formation of new compounds with different properties and functions.
Biochemical Pathways
It’s known that aryl azides like this compound can be used in the synthesis of various organic compounds, affecting multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effect in the body .
Result of Action
The transformations that this compound can undergo, such as 1,3-dipolar cycloaddition, staudinger ligation, or c–h bond amination, can result in the formation of new compounds with different properties and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, temperature, pH, and the specific conditions under which the chemical reactions involving this compound take place .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-azidophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVHPYOSCPZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89937-85-9 | |
Record name | (3-azidophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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